molecular formula C33H30N2O4 B137819 9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 297157-92-7

9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B137819
M. Wt: 518.6 g/mol
InChI Key: IWMJWWNRHGYHOW-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . They are one of the most widely prescribed medications in the world, particularly among older patients .


Synthesis Analysis

Benzodiazepines are synthesized using a variety of methods in the lab. One common method involves the reaction of 2-aminophenols with alkynones .


Molecular Structure Analysis

Benzodiazepines have a core structure consisting of a benzene ring fused to a seven-membered diazepine ring . The specific substituents on this core structure can vary, leading to a wide variety of benzodiazepine drugs with different properties .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions. For example, they can be nitrated to produce nitrobenzodiazepines .


Physical And Chemical Properties Analysis

Benzodiazepines are typically crystalline compounds that are insoluble in water . Their exact physical and chemical properties can vary depending on the specific substituents present on the benzodiazepine core structure .

Safety And Hazards

Benzodiazepines have potential for misuse and can cause physical dependence. They are associated with a withdrawal syndrome and can cause cognitive impairment. Additionally, they can result in sedation and respiratory depression if used in combination with other central nervous system depressants like alcohol and opioids .

Future Directions

The future of benzodiazepine research is likely to involve the development of new benzodiazepine drugs with improved safety profiles, as well as further investigation into the long-term effects of benzodiazepine use .

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O4/c1-37-30-16-15-21(20-31(30)38-2)23-18-28-32(29(36)19-23)33(35-27-14-7-6-13-26(27)34-28)22-9-8-12-25(17-22)39-24-10-4-3-5-11-24/h3-17,20,23,33-35H,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMJWWNRHGYHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

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